molecular formula C26H26FNO4S B11631015 Tetrahydrofuran-2-ylmethyl 4-(4-fluorophenyl)-2-methyl-5-oxo-7-(thiophen-2-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate

Tetrahydrofuran-2-ylmethyl 4-(4-fluorophenyl)-2-methyl-5-oxo-7-(thiophen-2-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate

Cat. No.: B11631015
M. Wt: 467.6 g/mol
InChI Key: UJOAYURSDMWSAN-UHFFFAOYSA-N
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Description

(OXOLAN-2-YL)METHYL 4-(4-FLUOROPHENYL)-2-METHYL-5-OXO-7-(THIOPHEN-2-YL)-1,4,5,6,7,8-HEXAHYDROQUINOLINE-3-CARBOXYLATE is a complex organic compound that belongs to the class of quinoline derivatives This compound is characterized by its unique structure, which includes a fluorophenyl group, a thiophene ring, and a hexahydroquinoline core

Preparation Methods

The synthesis of (OXOLAN-2-YL)METHYL 4-(4-FLUOROPHENYL)-2-METHYL-5-OXO-7-(THIOPHEN-2-YL)-1,4,5,6,7,8-HEXAHYDROQUINOLINE-3-CARBOXYLATE involves multiple steps and specific reaction conditions. One common synthetic route includes the following steps:

    Formation of the Hexahydroquinoline Core: The hexahydroquinoline core is synthesized through a multi-component reaction involving an aldehyde, an amine, and a β-ketoester. This reaction typically occurs under reflux conditions in the presence of a catalyst such as p-toluenesulfonic acid.

    Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced via a nucleophilic substitution reaction using a fluorobenzene derivative and a suitable leaving group.

    Attachment of the Thiophene Ring: The thiophene ring is attached through a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, using a thiophene boronic acid and a halogenated precursor.

    Formation of the Oxolan-2-yl Methyl Ester: The final step involves esterification of the carboxylic acid group with oxolan-2-yl methanol under acidic conditions.

Industrial production methods may involve optimization of these steps to improve yield and scalability.

Chemical Reactions Analysis

(OXOLAN-2-YL)METHYL 4-(4-FLUOROPHENYL)-2-METHYL-5-OXO-7-(THIOPHEN-2-YL)-1,4,5,6,7,8-HEXAHYDROQUINOLINE-3-CARBOXYLATE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding quinoline derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced quinoline derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the fluorophenyl group, where nucleophiles such as amines or thiols replace the fluorine atom.

    Coupling Reactions: The thiophene ring can participate in various coupling reactions, including Suzuki-Miyaura and Heck reactions, to form more complex structures.

Scientific Research Applications

(OXOLAN-2-YL)METHYL 4-(4-FLUOROPHENYL)-2-METHYL-5-OXO-7-(THIOPHEN-2-YL)-1,4,5,6,7,8-HEXAHYDROQUINOLINE-3-CARBOXYLATE has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: It is used in the development of new materials, such as polymers and dyes, due to its unique structural properties.

Mechanism of Action

The mechanism of action of (OXOLAN-2-YL)METHYL 4-(4-FLUOROPHENYL)-2-METHYL-5-OXO-7-(THIOPHEN-2-YL)-1,4,5,6,7,8-HEXAHYDROQUINOLINE-3-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases or proteases, thereby affecting cell signaling pathways involved in cell proliferation and apoptosis.

Comparison with Similar Compounds

Similar compounds to (OXOLAN-2-YL)METHYL 4-(4-FLUOROPHENYL)-2-METHYL-5-OXO-7-(THIOPHEN-2-YL)-1,4,5,6,7,8-HEXAHYDROQUINOLINE-3-CARBOXYLATE include other quinoline derivatives with different substituents. These compounds may share similar structural features but differ in their biological activities and applications. Some examples include:

    Quinoline-3-carboxylate derivatives: These compounds have variations in the substituents on the quinoline ring, leading to different biological properties.

    Fluorophenyl-substituted quinolines: These compounds have different positions of the fluorophenyl group, affecting their chemical reactivity and biological activity.

    Thiophene-containing quinolines: These compounds have variations in the thiophene ring, leading to different electronic and steric properties.

Properties

Molecular Formula

C26H26FNO4S

Molecular Weight

467.6 g/mol

IUPAC Name

oxolan-2-ylmethyl 4-(4-fluorophenyl)-2-methyl-5-oxo-7-thiophen-2-yl-4,6,7,8-tetrahydro-1H-quinoline-3-carboxylate

InChI

InChI=1S/C26H26FNO4S/c1-15-23(26(30)32-14-19-4-2-10-31-19)24(16-6-8-18(27)9-7-16)25-20(28-15)12-17(13-21(25)29)22-5-3-11-33-22/h3,5-9,11,17,19,24,28H,2,4,10,12-14H2,1H3

InChI Key

UJOAYURSDMWSAN-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(C2=C(N1)CC(CC2=O)C3=CC=CS3)C4=CC=C(C=C4)F)C(=O)OCC5CCCO5

Origin of Product

United States

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